N-(4-CARBAMOYLPHENYL)-4-ACETAMIDOBENZAMIDE
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Overview
Description
N-(4-Carbamoylphenyl)-4-acetamidobenzamide is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of both carbamoyl and acetamido functional groups attached to a benzamide core, making it a versatile molecule for chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-4-acetamidobenzamide typically involves a two-step reaction process. The first step is the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide by reacting 4-nitrobenzoyl chloride with 4-aminobenzoyl amide under controlled conditions . This intermediate is then subjected to catalytic reduction to yield the final product, this compound .
Industrial Production Methods
For industrial production, the synthetic pathway is optimized to enhance yield and safety. The use of non-toxic solvents and efficient catalytic systems is emphasized to ensure scalability and environmental compliance . The overall yield of the industrial process is reported to be higher than 78%, making it a viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-Carbamoylphenyl)-4-acetamidobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Catalytic reduction is a key reaction in its synthesis, converting nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be tailored for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
N-(4-Carbamoylphenyl)-4-acetamidobenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of high-performance pigments and polymers.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-4-acetamidobenzamide involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Carbamoylphenyl)-4-nitrobenzamide
- 4-Aminobenzoylbenzamide
- Para-aminobenzoic acid derivatives
Uniqueness
N-(4-Carbamoylphenyl)-4-acetamidobenzamide stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications .
Properties
IUPAC Name |
4-[(4-acetamidobenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10(20)18-13-8-4-12(5-9-13)16(22)19-14-6-2-11(3-7-14)15(17)21/h2-9H,1H3,(H2,17,21)(H,18,20)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKKZENHLKXDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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